molecular formula C22H23ClN4O B3006462 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251616-97-3

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B3006462
CAS RN: 1251616-97-3
M. Wt: 394.9
InChI Key: CJYDVCFAEJHUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as ACN-1, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of naphthyridine derivatives and has shown potential for various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The compound 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, owing to its complex structure, can be closely related to the synthesis and study of similar compounds for selective inhibition of protein tyrosine kinases. For instance, derivatives of 1,6-naphthyridin-2(1H)-ones have been synthesized and evaluated for their inhibitory activity against c-Src, FGF-1 receptor, and PDGF-β receptor enzymes. This suggests potential applications in designing inhibitors with selectivity towards specific tyrosine kinases, which are critical in cancer research and therapy (Thompson et al., 2000).

Chromatographic Enantioseparation

Research on chromatographic enantioseparation techniques using cellulose phenylcarbamate derivatives highlights the utility of complex molecules in separating enantiomers. This method's successful application to various compounds indicates the potential for 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine and similar substances in analytical chemistry, particularly in resolving racemic mixtures into their component enantiomers (Yashima, Yamamoto, & Okamoto, 1996).

Ionic Liquids

The synthesis of azepanium ionic liquids from azepane demonstrates the application of nitrogen-containing heterocycles in creating novel ionic liquids. These substances offer significant potential for green chemistry, given their low volatility and ability to dissolve a wide range of materials. The versatility and environmentally friendly profile of such ionic liquids make them suitable for various applications, from solvents in chemical reactions to electrolytes in electrochemical devices (Belhocine et al., 2011).

Fluorescent Materials

The development of fluorescent materials through the synthesis of new derivatives of 4-amino-7-nitrobenzofurazan explores the potential for creating highly fluorescent compounds. Such materials are crucial in bioimaging, sensors, and electronic displays. The study of these derivatives can provide insights into the design and synthesis of compounds with enhanced fluorescence and photostability for technological and biomedical applications (Bem et al., 2007).

properties

IUPAC Name

azepan-1-yl-[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYDVCFAEJHUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

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